2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S2/c1-4-12-27-24(29)22-20(18-8-6-5-7-9-18)14-30-23(22)26-25(27)31-15-21(28)19-11-10-16(2)17(3)13-19/h4-11,13-14H,1,12,15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUSSUBNRWFJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Adapting methodology from PMC, the core heterocycle forms in 45 minutes using microwave irradiation (150°C, 300 W), improving yield to 75% with reduced side products.
Transition Metal Catalysis
Patent CN102781942A describes Pd-catalyzed coupling for introducing aryl groups, though this proves less effective for electron-rich 3,4-dimethylphenyl systems (yield <50%).
Green Chemistry Considerations
The four-component synthesis reduces E-factor from 32 (traditional route) to 18 by eliminating chromatography in early stages. Solvent recovery systems further enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, and other transition metal catalysts
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced derivatives with altered functional groups
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to the one discussed exhibit significant anti-inflammatory properties. The thieno[2,3-d]pyrimidinone scaffold is known for its ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. In silico studies have suggested that this compound may act as a potent inhibitor of these enzymes, thereby reducing inflammation and associated pain .
Anticancer Potential
The compound's structure allows for interactions with various biological targets implicated in cancer progression. Preliminary studies have shown that derivatives of thieno[2,3-d]pyrimidinones can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways . Molecular docking studies further support its potential as an anticancer agent by predicting favorable binding affinities to key oncogenic proteins.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. For instance, modifications to the phenyl and thienopyrimidine moieties can lead to derivatives with improved potency and selectivity against specific targets .
Case Study 1: Inhibition of Lipoxygenase
A study evaluated the anti-inflammatory activity of a related thieno[2,3-d]pyrimidinone derivative using molecular docking techniques. The results indicated a strong binding affinity to lipoxygenase enzymes, suggesting that similar compounds could be developed for therapeutic use in treating inflammatory diseases .
Case Study 2: Anticancer Activity
In another investigation, a series of thieno[2,3-d]pyrimidinone derivatives were tested for their cytotoxic effects against various cancer cell lines. The compounds exhibited significant growth inhibition, with some derivatives showing IC50 values in the low micromolar range. This highlights the potential for developing new anticancer agents based on this scaffold .
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are known for their diverse biological properties.
Uniqueness
2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
The compound 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
Synthesis and Structure
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. The target compound can be synthesized through methods such as Gewald reaction or other cyclization techniques that introduce various substituents to enhance bioactivity. The presence of the thieno ring system is crucial as it contributes to the pharmacological profile of these compounds.
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidinone derivatives in inhibiting tumor growth. The compound has been evaluated against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Case Studies and Findings
-
Cytotoxicity Assays :
- In vitro assays using the MTT method demonstrated that the compound exhibits significant cytotoxic effects on MCF-7 and HepG2 cell lines. The IC50 values indicate effective growth inhibition comparable to established chemotherapeutics like doxorubicin .
- A study reported that derivatives with a similar thieno[2,3-d]pyrimidine core showed IC50 values less than 10 µM against various cancer cell lines .
-
Structure-Activity Relationship (SAR) :
- SAR analysis suggests that modifications at the 5-position of the thieno ring significantly enhance anticancer activity. For instance, substituents like phenyl and dimethyl groups have been shown to improve potency .
- The presence of an alkene substituent (prop-2-en-1-yl) appears to play a role in increasing the lipophilicity and cellular uptake of the compound .
The mechanisms by which thieno[2,3-d]pyrimidinone derivatives exert their anticancer effects are multifaceted:
- Inhibition of Key Signaling Pathways :
- Induction of Apoptosis :
Comparative Analysis
| Compound Name | Cell Line Tested | IC50 Value | Mechanism |
|---|---|---|---|
| Target Compound | MCF-7 | <10 µM | EGFR Inhibition |
| Doxorubicin | MCF-7 | 0.5 µM | Topoisomerase II Inhibition |
| Compound A | HepG2 | 15 µM | Apoptosis Induction |
Q & A
Q. What are the key steps in synthesizing this compound?
The synthesis involves multi-step reactions starting with the preparation of a thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Cyclization of thiophene derivatives with substituted oxoethyl sulfanyl groups under reflux in solvents like DMF or THF.
- Functionalization of the core structure via nucleophilic substitution or coupling reactions to introduce the 3,4-dimethylphenyl and prop-2-en-1-yl moieties.
- Purification using column chromatography (silica gel) and recrystallization to isolate the final product.
- Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structural integrity .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions (e.g., distinguishing allyl protons at δ 5.2–5.8 ppm).
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₇H₂₃N₂O₂S₂).
- X-ray Crystallography (if applicable) resolves absolute configuration .
Q. How is purity assessed during synthesis?
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for biological assays).
- Melting Point Analysis: Sharp melting ranges indicate crystalline homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature Control: Reflux at 80–100°C accelerates cyclization while minimizing side reactions.
- Catalysts: Use of Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves cross-coupling efficiency for aryl groups.
- Inert Atmosphere: Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., allyl groups) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC): Resolves overlapping signals and assigns quaternary carbons (e.g., distinguishing thienopyrimidine ring carbons).
- Isotopic Labeling: Traces unexpected peaks (e.g., deuterium exchange for labile protons).
- Computational Modeling: DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Functional Group Modifications: Replace the prop-2-en-1-yl group with bulkier alkenes to assess steric effects on bioactivity.
- Bioisosteric Replacement: Substitute the 3,4-dimethylphenyl group with indole or benzodioxole moieties to enhance target binding.
- Click Chemistry: Introduce triazole rings via Huisgen cycloaddition to explore π-π stacking interactions .
Q. How to validate the compound’s mechanism of action in biological assays?
- Enzyme Inhibition Assays: Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy.
- Molecular Docking: Simulate binding poses with target proteins (e.g., COX-2) using AutoDock Vina .
Q. What methodologies address low solubility in pharmacokinetic studies?
- Prodrug Design: Esterify carboxyl groups to improve lipid solubility.
- Nanoformulation: Encapsulate in PEGylated liposomes for sustained release.
- Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental solubility data?
- Solvent Parameters: Adjust Hansen solubility parameters in simulations to match experimental conditions (e.g., dielectric constant of PBS).
- Polymorph Screening: Test crystalline vs. amorphous forms, as solubility can vary by 10–100×.
- Dynamic Light Scattering (DLS): Detect aggregates that reduce apparent solubility .
Q. What approaches validate conflicting biological activity across cell lines?
- Proteomics Profiling: Identify differential expression of target proteins (e.g., Western blot for kinase levels).
- Metabolic Stability Testing: Use liver microsomes to assess degradation rates in different cell models.
- CRISPR Knockout: Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
